Daidzein diglucuronide
Description
Overview of Isoflavones and Daidzein (B1669772) as Precursor Compounds
Isoflavones are a class of phytoestrogens, which are plant-derived compounds with a chemical structure similar to human estrogen. vidyajournal.orgmdpi.com They are found in high concentrations in soybeans and other legumes. mdpi.comwikipedia.org The major isoflavones in soybeans are genistein (B1671435), daidzein, and glycitein (B1671905), which primarily exist as glycosides, meaning they are attached to a sugar molecule. wikipedia.orgnih.gov
Daidzein, chemically known as 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one, is a key isoflavone (B191592) that serves as the precursor to daidzein diglucuronide. wikipedia.org In food sources like soybeans, daidzein is predominantly found in its glycoside form, daidzin (B1669773). bcerp.org For daidzein to become biologically active, the sugar molecule must be cleaved, a process that occurs in the stomach and intestines through acid hydrolysis and the action of bacterial enzymes. bcerp.org Once liberated, the daidzein aglycone can be absorbed or further metabolized. bcerp.org
Significance of Conjugated Metabolites in Isoflavone Biotransformation
Upon absorption, isoflavones like daidzein undergo extensive phase II metabolism, primarily in the intestinal wall and liver. nih.govresearchgate.net This process involves conjugation, where molecules like glucuronic acid or sulfate (B86663) are attached to the isoflavone. This conjugation, particularly glucuronidation, converts the isoflavones into more water-soluble forms, facilitating their circulation in the bloodstream and subsequent excretion. researchgate.netnih.gov
Daidzein is metabolized into several conjugated forms, including mono- and diglucuronides. aacrjournals.org this compound is one of these key metabolites. The formation of these glucuronidated conjugates is a critical step in the biotransformation of isoflavones. While the aglycone forms of isoflavones are generally considered more biologically active, their conjugated metabolites are the predominant forms found in human plasma. nih.govnih.gov The process of glucuronidation is primarily carried out by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov Studies have identified specific UGT isoforms, such as UGT1A1 and UGT1A9, as major contributors to the glucuronidation of daidzein in the human liver. nih.gov
Research Landscape and Knowledge Gaps Pertaining to this compound
The scientific community has made significant strides in understanding the metabolism of daidzein and the formation of its glucuronide conjugates. It is well-established that glucuronidation is a major metabolic pathway for daidzein in humans. nih.govnih.gov However, there are still notable knowledge gaps in the research landscape surrounding this compound.
One area requiring further investigation is the precise biological activity of this compound itself. While it is generally thought that conjugated forms have minimal or no direct estrogenic activity, the potential for deconjugation back to the active aglycone at target tissues is an area of ongoing research. researchgate.net Furthermore, the specific roles of different UGT enzymes in the formation of this compound versus other mono-glucuronides and mixed conjugates warrant more detailed exploration. nih.gov
There is also a need for a deeper understanding of the inter-individual variability in daidzein metabolism. nih.gov Factors such as genetics, gut microbiota composition, and diet can influence the extent to which daidzein is converted to its various metabolites, including this compound. nih.govmdpi.com The composition of the gut microbiota is particularly crucial as it not only releases daidzein from its glycoside form but can also further metabolize it into other compounds like equol (B1671563), which has its own distinct biological properties. nih.govmdpi.com
Critical knowledge gaps also remain regarding the specific mechanisms of action of Pueraria isoflavones, including daidzein, and a comprehensive understanding of their in vivo metabolic processes is still lacking. frontiersin.org While progress has been made, more research is needed to fully elucidate the complex interplay between daidzein, its conjugated metabolites like this compound, and human health.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H26O16 |
|---|---|
Molecular Weight |
606.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[7-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-oxochromen-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H26O16/c28-15-12-6-5-11(41-27-21(34)17(30)19(32)23(43-27)25(37)38)7-14(12)39-8-13(15)9-1-3-10(4-2-9)40-26-20(33)16(29)18(31)22(42-26)24(35)36/h1-8,16-23,26-27,29-34H,(H,35,36)(H,37,38)/t16-,17-,18-,19-,20+,21+,22-,23-,26+,27+/m0/s1 |
InChI Key |
NSJKNMPSMHSBQD-MWBUVXCNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Occurrence, Biosynthesis, and Bioproduction of Daidzein
Natural Occurrence of Daidzein (B1669772) and its Glycosides in Plant Systems
Daidzein and its glycosidic forms, including daidzin (B1669773) and malonyl-daidzin, are predominantly found in members of the Fabaceae (legume) family. researchgate.net Soybeans (Glycine max) and soy-based products are particularly rich sources of these isoflavones. wikipedia.orgcambridge.org In soybeans, daidzein, genistein (B1671435), and glycitein (B1671905) are the major isoflavones, with daidzein accounting for approximately 37% of the total isoflavone (B191592) content. wikipedia.org Soy germ is also a notable source, containing about 41.7% daidzein. wikipedia.org
Other plants known to contain daidzein and its glycosides include kudzu (Pueraria montana var. lobata) and kwao krua (Pueraria mirifica). wikipedia.org Additionally, daidzein has been identified in cell cultures of Maackia amurensis. wikipedia.org In most plants, these isoflavones exist as 7-O-glucosides, such as daidzin and genistin. agriculturejournals.cznih.gov These glycosylated forms are often further modified, for instance, by malonylation, which can affect their storage and stability within the plant. encyclopedia.pub
The following table provides an overview of various plants and the daidzein-related compounds they contain:
| Plant Name | Scientific Name | Compound(s) Found |
| Soybean | Glycine max | Daidzein, Daidzin, Genistein, Genistin, Glycitein |
| Kudzu | Pueraria montana var. lobata | Daidzein, Puerarin (B1673276) |
| Kwao Krua | Pueraria mirifica | Daidzein |
| Red Clover | Trifolium pratense | Daidzein, Genistein, Formononetin, Biochanin A |
| Chickpeas | Cicer arietinum | Daidzein, Genistein |
| Lentils | Lens culinaris | Daidzein, Genistein |
| Mung Beans | Vigna radiata | Daidzein, Genistein |
| Green Beans | Phaseolus vulgaris | Daidzein, Genistein |
Plant Biosynthesis of Daidzein via the Phenylpropanoid Pathway
The formation of daidzein in plants is a multi-step process that occurs through the phenylpropanoid pathway, a major route for the synthesis of various secondary metabolites. wikipedia.orgnih.gov This pathway begins with the amino acid L-phenylalanine. wikipedia.org
The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA. encyclopedia.pub This is achieved through the sequential action of three key enzymes:
Phenylalanine ammonia-lyase (PAL) : This enzyme removes the amino group from L-phenylalanine to produce cinnamic acid. wikipedia.orgresearchgate.net
Cinnamate-4-hydroxylase (C4H) : C4H then hydroxylates cinnamic acid to form p-coumaric acid. wikipedia.orgresearchgate.net
4-coumaroyl:CoA-ligase (4CL) : Finally, 4CL activates p-coumaric acid by attaching a coenzyme A molecule, resulting in p-coumaroyl-CoA. wikipedia.orgresearchgate.net
From p-coumaroyl-CoA, the pathway branches towards the synthesis of flavonoids and isoflavonoids. Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. oup.com In legumes, chalcone reductase (CHR) works in conjunction with CHS to produce isoliquiritigenin (B1662430). oup.com Chalcone isomerase (CHI) then converts these chalcones into their respective flavanone (B1672756) forms: naringenin and liquiritigenin (B1674857). oup.comkoreascience.kr Liquiritigenin serves as the direct precursor for daidzein synthesis. researchgate.netnih.gov
Enzymatic Pathways in Isoflavone Formation (e.g., Isoflavone Synthase)
The crucial step that distinguishes isoflavonoid (B1168493) biosynthesis from the general flavonoid pathway is catalyzed by the enzyme isoflavone synthase (IFS) . nih.gov IFS is a cytochrome P450-dependent enzyme that facilitates a unique aryl migration reaction. koreascience.krnih.gov It converts the flavanone precursor, liquiritigenin, into a 2-hydroxyisoflavanone (B8725905) intermediate. nih.govoup.comnih.gov
This transformation involves the migration of the B-ring from the C2 to the C3 position of the heterocyclic C-ring. wikipedia.org Following the action of IFS, the unstable 2-hydroxyisoflavanone is dehydrated to form the stable isoflavone, daidzein. encyclopedia.pubnih.govoup.com This final dehydration step can occur spontaneously or be catalyzed by the enzyme 2-hydroxyisoflavanone dehydratase (HID) . nih.govoup.comnih.gov
The key enzymes involved in the final stages of daidzein biosynthesis are:
| Enzyme | Abbreviation | Function |
| Chalcone Reductase | CHR | Works with CHS to produce isoliquiritigenin, a precursor to liquiritigenin. nih.gov |
| Chalcone Isomerase | CHI | Isomerizes isoliquiritigenin to liquiritigenin. koreascience.kr |
| Isoflavone Synthase | IFS | Catalyzes the conversion of liquiritigenin to 2-hydroxyisoflavanone. nih.gov |
| 2-Hydroxyisoflavanone Dehydratase | HID | Dehydrates 2-hydroxyisoflavanone to form daidzein. nih.govoup.com |
Once synthesized, the daidzein aglycone can be further modified by glycosylation, where a sugar moiety is attached, often at the 7-hydroxyl group, by UDP-glucosyltransferases (UGTs) to form daidzin. researchgate.netoup.com This glycoside can then be further modified, for example by malonylation, to form malonyl-daidzin. encyclopedia.pub These modifications are important for the storage and transport of isoflavones within the plant. nih.gov
Metabolism and Biotransformation of Daidzein to Its Diglucuronide and Other Conjugates
Phase II Metabolic Pathways: Glucuronidation and Sulfation
Upon absorption across the intestinal epithelium, daidzein (B1669772) is rapidly subjected to Phase II metabolic reactions. These detoxification pathways aim to increase the hydrophilicity of xenobiotic compounds. For daidzein, glucuronidation is the predominant conjugation pathway, far exceeding the extent of sulfation. These reactions occur primarily in the enterocytes of the small intestine and hepatocytes in the liver.
Role of UDP-Glucuronosyltransferases (UGTs) in Conjugate Formation
Glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are primarily located in the endoplasmic reticulum of cells in the liver and intestinal wall. The reaction involves the transfer of a glucuronic acid moiety from the activated sugar donor, UDP-glucuronic acid (UDPGA), to a nucleophilic functional group on the substrate molecule. In the case of daidzein, the target sites are its phenolic hydroxyl groups.
Several UGT isoforms have been identified as having significant activity towards daidzein. Research has shown that both hepatic and extrahepatic UGTs contribute to its metabolism. Key isoforms include:
UGT1A1, UGT1A9, and UGT1A10: These are highly expressed in the liver and intestine and demonstrate high efficiency in catalyzing the glucuronidation of daidzein.
UGT1A8: This isoform is expressed primarily in the gastrointestinal tract and plays a crucial role in the initial, presystemic metabolism of daidzein.
The differential expression and substrate affinity of these UGT isoforms contribute to the specific profile of daidzein conjugates observed in plasma and urine.
Regioselective Glucuronidation at Hydroxyl Groups
Daidzein possesses two hydroxyl (-OH) groups at the C7 and C4' positions, both of which are available for glucuronidation. The process is highly regioselective, meaning that conjugation does not occur randomly. The C7-OH group is preferentially glucuronidated over the C4'-OH group. This selectivity is attributed to several factors, including the higher acidity and steric accessibility of the C7-OH group within the active site of the relevant UGT enzymes. Consequently, the initial metabolic step predominantly yields daidzein-7-O-glucuronide. The formation of a conjugate at the C4' position typically occurs after the C7 position has already been conjugated.
Formation of Daidzein-7-O-glucuronide and Daidzein-4',7-diglucuronide
The biotransformation of daidzein into its glucuronidated forms is a sequential process.
Formation of Monoglucuronide: The first and most rapid step is the conjugation at the C7 position, catalyzed by UGTs in the intestine and liver, to form Daidzein-7-O-glucuronide . This is the most abundant daidzein metabolite found in systemic circulation. A smaller amount of daidzein-4'-O-glucuronide is also formed.
Formation of Diglucuronide: The monoglucuronide, primarily daidzein-7-O-glucuronide, can serve as a substrate for a second glucuronidation event. A second glucuronic acid molecule is attached to the remaining free hydroxyl group (the C4' position), resulting in the formation of Daidzein-4',7-diglucuronide .
This diglucuronide conjugate is significantly more water-soluble than the aglycone or the monoglucuronide, which further aids its transport in the bloodstream and facilitates efficient renal clearance.
Table 1: Key Host-Mediated Metabolites of Daidzein This table summarizes the primary products of Phase II metabolism. You can sort the table by clicking on the headers.
| Metabolite Name | Precursor | Type of Conjugate | Primary Site(s) of Formation |
|---|---|---|---|
| Daidzein-7-O-glucuronide | Daidzein | Monoglucuronide | Intestine, Liver |
| Daidzein-4'-O-glucuronide | Daidzein | Monoglucuronide | Liver, Intestine |
| Daidzein-4',7-diglucuronide | Daidzein-7-O-glucuronide | Diglucuronide | Liver |
Role of the Gut Microbiota in Daidzein Metabolism
Microbial Hydrolysis of Glycosides to Aglycones
In dietary sources like soy, daidzein is predominantly present as its glycoside conjugate, daidzin (B1669773) (daidzein-7-O-glucoside). This glycosidic bond prevents the molecule from being absorbed directly through the small intestine. Upon reaching the colon, resident gut bacteria produce extracellular and cell-surface enzymes called β-glucosidases . These enzymes efficiently hydrolyze the glycosidic bond, cleaving the glucose molecule from daidzin. This enzymatic action releases the biologically active aglycone, daidzein , which is now available for absorption into the enterocytes or for further metabolism by the gut microbiota. This deconjugation step is therefore a prerequisite for nearly all subsequent metabolic events.
Bacterial Transformation of Daidzein to Dihydrodaidzein and Equol (B1671563)
Once the daidzein aglycone is released in the gut lumen, it can be transformed by specific anaerobic bacteria through a reductive pathway. This capacity is not universal and is only present in a subset of the human population, often referred to as "equol producers."
The transformation occurs in two main steps:
Reduction to Dihydrodaidzein: Daidzein is first reduced at its C2-C3 double bond to form an intermediate metabolite, dihydrodaidzein (DHD) .
Conversion to Equol: Dihydrodaidzein is then further metabolized to equol . This step involves the reduction of a ketone and a stereospecific cyclization reaction.
This metabolic pathway is carried out by a specific consortium of gut bacteria, with species from the Coriobacteriaceae family, such as Slackia isoflavoniconvertens and Adlercreutzia equolifaciens, identified as key players. Equol itself can be absorbed and subsequently undergo glucuronidation by host UGT enzymes.
Table 2: Key Microbial Metabolites of Daidzein This table details the transformation of daidzein by gut bacteria. You can sort the table by clicking on the headers.
| Metabolite Name | Precursor | Type of Transformation | Key Bacterial Phylum/Family |
|---|---|---|---|
| Daidzein (aglycone) | Daidzin | Hydrolysis (Deconjugation) | Various (producing β-glucosidases) |
| Dihydrodaidzein | Daidzein | Reduction | Coriobacteriaceae |
Microbial Conversion to O-Desmethylangolensin (O-DMA)
The intestinal microbiota plays a critical role in the metabolism of daidzein. asm.org One of the key microbial transformations is the conversion of daidzein to O-Desmethylangolensin (O-DMA). This process involves the C-ring cleavage of daidzein. jmb.or.kr The pathway to O-DMA proceeds via the intermediate metabolite dihydrodaidzein. mdpi.comopenagrar.de
Several bacterial species isolated from the human gut have been identified as capable of producing O-DMA from daidzein. These include strains from the Coriobacteriaceae family, such as Slackia exigua and Slackia isoflavoniconvertens. openagrar.de Additionally, Eubacterium ramulus and other Clostridium species have been shown to cleave the C-ring of daidzein to form O-DMA. jmb.or.krunimi.it Research has established that the R(-)-O-desmethylangolensin is the primary enantiomeric form produced both in vitro by fecal bacteria and in vivo in humans. unimi.it
The production of O-DMA is not universal among individuals, with studies indicating that a certain percentage of the population are "O-DMA-producers". mdpi.com This variability is attributed to differences in the composition of the gut microbiota. mdpi.com
Comparative Metabolism of Daidzein and its Glucuronides in Animal Models
Animal models, particularly rodents, are frequently used to study the metabolism of daidzein. However, significant species-specific differences exist in the biotransformation of this isoflavone (B191592), which has important implications for the extrapolation of research findings to humans.
Metabolic Fate in Rodent Models (e.g., rats, mice)
In rodent models, daidzein is extensively metabolized. Following administration, daidzein is absorbed and undergoes conjugation to form glucuronides and sulfates. royalsocietypublishing.orgnih.gov In rats, major urinary and biliary metabolites of daidzein include daidzein 7-O-beta-D-glucuronide, daidzein 4'-O-sulfate, and daidzein 7,4'-di-O-sulfate. nih.gov A significant biliary metabolite in rats is daidzein 7-O-beta-D-glucuronide 4'-O-sulfate. nih.gov
A notable difference between rodents and humans is the production of equol. Unlike the variable production in humans, rats and mice consistently produce equol from daidzein, regardless of sex. asm.orgnih.gov In mice, the plasma concentration of the metabolite S-(-)equol can far exceed that of its precursor, daidzein. nih.gov
Furthermore, sex-specific differences in daidzein metabolism have been observed in rats. In male rats, disulfates and 7-sulfo-4'-glucuronides are predominant plasma metabolites, while in female rats, 7-glucuronides are the major form. nih.gov In mice, monosulfates and monoglucuronides are the primary plasma metabolites. nih.gov The proportion of unconjugated daidzein (aglycone) is also comparatively higher in mice than in rats and humans. nih.gov
Table 1: Major Plasma Metabolites of Daidzein in Different Species
| Species | Predominant Daidzein Metabolites |
| Humans | 7-sulfo-4'-glucuronides, Diglucuronides (for genistein) nih.gov |
| Male Rats | Disulfates, 7-sulfo-4'-glucuronides nih.gov |
| Female Rats | 7-glucuronides nih.gov |
| Mice | Monosulfates, Monoglucuronides nih.gov |
This table is based on data from a comparative study and highlights the significant species-specific differences in daidzein metabolism.
In Vitro Metabolic Studies Using Animal Liver and Intestinal Microsomes
In vitro studies using liver and intestinal microsomes from animals provide valuable insights into the enzymatic processes involved in daidzein metabolism. These studies typically focus on phase I (oxidative) and phase II (conjugative) metabolism. admescope.com
Rat liver microsomes have been shown to convert daidzein into various hydroxylated metabolites. nih.gov Incubation of daidzein with rat liver homogenate and microsomes can also lead to the O-methylation of daidzein to form formononetin. jfda-online.com
Studies on the regioselective glucuronidation of daidzein have been conducted using liver and intestinal microsomes from rats and mice. frontiersin.org These studies help to elucidate the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for the formation of daidzein glucuronides at the 7- and 4'-hydroxyl positions. researchgate.net The liver and intestine are both significant sites for the first-pass metabolism of xenobiotics like daidzein, with both CYP and UGT enzymes playing crucial roles. frontiersin.org
In Vitro Cellular Metabolism (e.g., human aortic vascular smooth muscle cells, Caco-2 cells)
In vitro cell culture models are instrumental in understanding the cellular uptake, transport, and metabolism of daidzein in specific cell types.
Human Aortic Vascular Smooth Muscle Cells (HAVSMCs): Studies using HAVSMCs have shown that these cells can metabolize daidzein. royalsocietypublishing.org Research on daidzein derivatives in HAVSMCs indicated that the derivatives were first hydrolyzed to daidzein, which was then conjugated with glucuronic acid to form daidzein monoglucuronate. royalsocietypublishing.org Phytoestrogens, including daidzein, have been shown to inhibit the growth of human aortic smooth muscle cells. ahajournals.org
Caco-2 Cells: The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used model for the intestinal barrier. mdpi.com Studies with Caco-2 cells have demonstrated that daidzein is well-absorbed via a passive, transcellular transport mechanism. researchgate.net These cells are also capable of metabolizing daidzein, primarily through glucuronidation and sulfation. researchgate.net The transport and metabolism of equol, a key metabolite of daidzein, have also been studied in Caco-2 cells, revealing that it undergoes conjugation and efflux. nih.gov In Caco-2 cells, daidzein sulfate (B86663) conjugates have been identified as metabolites. frontiersin.org
Species-Specific Metabolic Differences and Implications for Preclinical Research
The metabolic pathways of daidzein exhibit marked differences between humans, rats, and mice. nih.gov While rodents are consistent equol producers, a significant portion of the human population does not produce this metabolite. asm.orgnih.gov This is a critical difference, as equol is considered more biologically active than daidzein itself. mdpi.com
Furthermore, the profile of major phase II metabolites (glucuronides and sulfates) in plasma varies significantly across species. nih.gov For instance, humans predominantly form 7-sulfo-4'-glucuronides, whereas mice produce more monosulfates and monoglucuronides, and rats show sex-specific patterns of disulfates and glucuronides. nih.gov The percentage of free, unconjugated daidzein in plasma is also notably higher in mice compared to rats and humans. nih.gov
These species-specific differences in both microbial and conjugative metabolism have significant implications for preclinical research. The distinct metabolic profiles can lead to different biological effects, making the direct extrapolation of findings from animal studies to humans challenging. nih.gov Therefore, it is crucial to consider these metabolic variations when designing preclinical studies and interpreting their results for human health risk assessment and benefit analysis. nih.gov
Analytical Methodologies for Characterization and Quantification of Daidzein Diglucuronide
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of isoflavone (B191592) conjugates. ucdavis.eduresearchgate.net The coupling of liquid chromatography's separation power with the mass spectrometer's sensitivity and specificity allows for the detailed profiling of metabolites like Daidzein (B1669772) diglucuronide. rsc.org
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in separation science, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional HPLC. By utilizing columns with sub-2 μm particles, UHPLC achieves superior separation of complex mixtures, which is crucial for distinguishing between various isoflavone isomers and their conjugated metabolites in biological fluids. nih.govresearchgate.net
A robust and automated UHPLC-tandem mass spectrometry (MS/MS) method has been developed for the simultaneous quantification of soy isoflavones, including daidzein, and 19 of its metabolites, such as glucuronides, sulfates, and sulfoglucuronides. nih.gov This methodology facilitates the handling of large sample volumes, which is essential for large-scale clinical or animal studies, while providing a detailed profile of isoflavone metabolites. nih.govnih.gov The separation is typically achieved using a gradient elution with mobile phases like acetonitrile (B52724), methanol, and water on a sub-2 μm particle column, with a complete analysis often accomplished in under 25 minutes. nih.govresearchgate.net This high-throughput capability is critical for pharmacokinetic studies and for gaining a deeper understanding of isoflavone metabolism. nih.govnih.gov
For the structural characterization and identification of daidzein metabolites, high-resolution mass spectrometers like the Linear Ion Trap Orbitrap (LTQ-Orbitrap) are invaluable. nih.gov The LTQ-Orbitrap combines the features of a linear ion trap and an Orbitrap mass analyzer, providing high-resolution, accurate mass measurements that are essential for determining the elemental composition of unknown metabolites. mdpi.comnih.gov
In a comprehensive study profiling the metabolism of daidzein in rats, UHPLC-LTQ-Orbitrap MS was employed to identify a total of 59 metabolites. mdpi.comnih.gov This included the tentative identification of Daidzein diglucuronide isomers based on accurate mass measurements and fragmentation patterns. For instance, a metabolite with a molecular ion at m/z 593.1506 in negative ion mode was identified as a diglucuronide conjugate of a daidzein derivative. mdpi.com The fragmentation of these glucuronide conjugates typically involves the neutral loss of the glucuronide moiety (176 Da), leading to a diagnostic product ion corresponding to the daidzein aglycone at m/z 253. mdpi.com
Triple quadrupole mass spectrometers are the gold standard for targeted quantification due to their high sensitivity and selectivity. researchgate.net They operate in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. researchgate.netmdpi.com This technique provides excellent signal-to-noise ratios and is widely used for the quantitative determination of isoflavone conjugates in biological samples like plasma and urine. nih.govnih.gov The combination of UHPLC with triple quadrupole MS/MS allows for the development of validated, high-throughput methods for pharmacokinetic studies of daidzein and its glucuronide metabolites. nih.govnih.gov
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode | Instrumentation |
|---|---|---|---|---|
| Daidzein | 253.0495 | - | Negative | LTQ-Orbitrap mdpi.comnih.gov |
| Daidzein-7-O-glucuronide | 429.0815 | 253 | Negative | LTQ-Orbitrap mdpi.com |
| Daidzein-4'-O-glucuronide | 429.0815 | 253 | Negative | LTQ-Orbitrap mdpi.com |
| This compound (D-4',7-diG) | - | - | - | Identified in human plasma nih.gov |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Imaging (MALDI-TOF MSI) is a powerful technique used to visualize the spatial distribution of molecules directly in tissue sections. nih.gov In this method, a tissue slice is coated with a matrix that absorbs energy from a laser. The laser is fired across the tissue, desorbing and ionizing analytes from specific locations, which are then analyzed by a TOF mass spectrometer. mdpi.com
While MALDI-TOF MS has been successfully used to identify isoflavones, including daidzin (B1669773), in extracts from soy products, its application for the specific imaging of this compound within tissues is not extensively documented. nih.gov The technique offers significant potential for metabolomic studies, as it can reveal the localization of specific metabolites within different organs or tissue microenvironments without the need for extraction or labeling. mdpi.com For isoflavones, fragmentation in MALDI-TOF typically occurs through the loss of glycosidic residues. nih.gov The further development of MALDI-MSI methods could provide valuable insights into the tissue-specific accumulation and distribution of this compound.
Advanced Data Processing and Identification Strategies
The large and complex datasets generated by high-resolution mass spectrometry require sophisticated data processing strategies to effectively screen for and identify metabolites.
High-Resolution Extracted Ion Chromatogram (HREIC) analysis is a fundamental data-mining tool for processing high-resolution mass spectrometry data. mdpi.comdntb.gov.ua This method involves generating a chromatogram for a specific mass-to-charge ratio (m/z) with a very narrow mass tolerance (typically ±5 ppm). mdpi.com By extracting the ions corresponding to the predicted exact mass of potential metabolites, HREIC can be used to screen for the presence of known and expected compounds, such as this compound, in complex biological samples. mdpi.comnih.govscilit.com This approach was instrumental in a study on daidzein metabolism, where HREICs were generated for multiple potential metabolites, allowing for their detection and subsequent structural confirmation through MS/MS fragmentation analysis. mdpi.com
Multiple Mass Defect Filtering (MMDF) is an advanced, post-acquisition data processing technique that serves as a powerful complement to HREIC for identifying drug metabolites. mdpi.comthermofisher.com The mass defect is the difference between a compound's exact mass and its nominal mass. thermofisher.com Metabolites of a parent compound typically share similar mass defects. MMDF utilizes this principle by applying filters to the high-resolution data, screening for all ions that fall within a specified mass defect range relative to the parent compound and its potential biotransformations (e.g., glucuronidation, sulfation). mdpi.comthermofisher.com
This strategy is particularly effective for discovering unexpected or uncommon metabolites that might be missed by targeted HREIC analysis alone. mdpi.comnih.gov In the comprehensive metabolic profiling of daidzein, an MMDF approach was implemented to accurately and comprehensively screen for a wide range of metabolites, from major to minor and common to uncommon. mdpi.comdntb.gov.uascilit.com This allowed for the identification of numerous daidzein conjugates, demonstrating the utility of MMDF in building a complete picture of a compound's metabolic fate. mdpi.comnih.gov
Neutral Loss Fragment (NLF) and Diagnostic Product Ion (DPI) Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for the selective detection and structural confirmation of this compound in complex biological matrices like plasma and urine. nih.govnih.gov This technique involves the isolation of a precursor ion (the ionized this compound molecule) and its subsequent fragmentation into product ions. The analysis of these fragmentation patterns provides high-confidence identification.
A key strategy in identifying glucuronidated metabolites is the use of Neutral Loss Fragment (NLF) scanning. mdpi.comdntb.gov.ua Glucuronide conjugates characteristically lose the glucuronic acid moiety (C₆H₈O₆) during collision-induced dissociation (CID). This corresponds to a neutral loss of 176.0321 Da. waters.com For this compound, which has two glucuronide groups, a sequential loss of two 176 Da moieties is typically observed.
In negative ion mode, the this compound precursor ion ([M-H]⁻) has an m/z of 605. The primary fragmentation event is the loss of the first glucuronide group, producing a fragment ion at m/z 429, which corresponds to daidzein monoglucuronide. nih.govuab.edu A subsequent fragmentation event involves the loss of the second glucuronide group, yielding the daidzein aglycone fragment at m/z 253. nih.govnih.gov
Once the glucuronide groups are cleaved, the remaining daidzein aglycone produces several Diagnostic Product Ions (DPIs) that are characteristic of the isoflavone core structure. nih.govmdpi.com These DPIs provide an additional layer of confirmation for the identity of the original molecule. The fragmentation pathways of the daidzein aglycone have been well-characterized. nih.govmdpi.com
| Precursor Ion (m/z) | Description | Neutral Loss (Da) | Product Ion (m/z) | Description |
|---|---|---|---|---|
| 605 | [this compound - H]⁻ | 176 | 429 | [Daidzein Monoglucuronide - H]⁻ |
| 429 | [Daidzein Monoglucuronide - H]⁻ | 176 | 253 | [Daidzein Aglycone - H]⁻ |
| 253 | [Daidzein Aglycone - H]⁻ | 28 (CO) | 225 | Diagnostic Product Ion |
| 253 | [Daidzein Aglycone - H]⁻ | 118 (C₈H₆O) | 135 | Diagnostic Product Ion |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While mass spectrometry can confirm the presence of two glucuronide moieties attached to a daidzein core, it cannot definitively determine their points of attachment. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation, providing precise information on the molecular architecture. nih.govresearchgate.net The identification of daidzein-4',7-diglucuronide has been confirmed through extensive NMR analysis, often involving comparison with chemically synthesized standards. nih.gov
One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide initial information about the structure. ajprd.comnih.gov In the ¹H NMR spectrum, the attachment of a glucuronide group causes a downfield shift of the signals from the protons on the daidzein ring adjacent to the glycosidic bond. Furthermore, the anomeric proton of the glucuronic acid moiety gives a characteristic signal, and its coupling constant can help determine the stereochemistry of the linkage.
Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are essential for confirming the exact location of the glucuronide groups. nih.govukm.my An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. A key correlation would be observed between the anomeric proton of a glucuronic acid moiety and the carbon atom on the daidzein aromatic ring to which it is attached (e.g., C-7 or C-4'). For daidzein-4',7-diglucuronide, two such distinct correlations would be present, unequivocally confirming the structure. nih.gov
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | 153.2 | 8.25 (s) |
| 3 | 123.6 | - |
| 4 | 175.0 | - |
| 5 | 127.5 | 8.00 (d) |
| 6 | 115.3 | 6.95 (dd) |
| 7 | 162.7 | - |
| 8 | 102.3 | 6.85 (d) |
| 9 | 157.6 | - |
| 10 | 121.5 | - |
| 1' | 123.9 | - |
| 2', 6' | 130.3 | 7.40 (d) |
| 3', 5' | 115.2 | 6.85 (d) |
| 4' | 157.5 | - |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is for the aglycone and serves as a baseline; shifts are expected upon glucuronidation.
Chromatographic Separation Techniques and Column Chemistries (e.g., C18 columns)
Chromatographic separation is a prerequisite for the accurate quantification and analysis of this compound, allowing it to be isolated from the parent compound, other metabolites, and endogenous matrix components. jfda-online.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques used. nih.govnih.gov
The vast majority of methods employ reversed-phase chromatography, with C18 (octadecylsilane) columns being the most widely used stationary phase. jfda-online.comnih.govazom.com The non-polar nature of the C18 chemistry allows for the effective separation of isoflavones based on their polarity. This compound, being significantly more polar than the daidzein aglycone due to its two hydrophilic glucuronic acid groups, will have a shorter retention time on a C18 column. researchgate.net
The mobile phase typically consists of a mixture of an aqueous solvent and an organic modifier, such as acetonitrile or methanol. nih.govazom.com To improve peak shape, resolution, and ionization efficiency for subsequent mass spectrometry detection, additives like formic acid, acetic acid, or buffers such as ammonium (B1175870) acetate (B1210297) are commonly incorporated into the mobile phase. nih.govnih.govscienggj.org Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is standard practice. jfda-online.comscienggj.org This allows for the efficient elution of highly polar compounds like this compound early in the run, while still retaining and separating less polar metabolites and the aglycone.
| Technique | Column Chemistry | Column Dimensions | Mobile Phase Composition | Detection |
|---|---|---|---|---|
| LC-MS/MS | C18 | 150 × 3 mm, 3 µm | A: Ammonium acetate (13 mM, pH 4); B: Methanol + 0.1% acetic acid (Gradient) | MS/MS |
| UHPLC-MS/MS | Kinetex® C18 | 100 × 2.1 mm, 2.6 µm | A: Water + 0.1% formic acid; B: Acetonitrile (Gradient) | MS/MS |
| UPLC | Waters Acquity CSH C18 | 150 x 2.1 mm, 1.7 µm | A: 2 mM Ammonium acetate + 0.2% acetic acid; B: Acetonitrile + 0.2% acetic acid (Gradient) | MS/MS |
| HPLC | Hydrosphere C18 | 100 x 4.6 mm, 3 µm | A: 10 mM Ammonium acetate; B: Acetonitrile (Gradient) | UV-DAD |
Chemical Synthesis and Derivatization Approaches for Research Purposes
Laboratory Synthesis of Daidzein-7-O-Glucuronide and Daidzein-4',7-Diglucuronide
The laboratory synthesis of daidzein (B1669772) glucuronides is a critical step in obtaining pure standards for analytical and biological studies. A notable method for the synthesis of both daidzein-7-O-glucuronide and daidzein-4',7-diglucuronide involves the selective deacetylation of a common precursor, 4',7-di-O-acetyldaidzein. nih.gov This strategy allows for the controlled production of both the mono- and diglucuronide forms.
The general synthetic process can be outlined as follows:
Protection of Hydroxyl Groups: The synthesis typically begins with the protection of the hydroxyl groups of daidzein to ensure regioselectivity in the subsequent glycosylation reactions. Acetylation is a common method used for this purpose.
Glycosylation: The protected daidzein is then reacted with a glucuronic acid donor, often a protected glucuronyl bromide or trichloroacetimidate, under specific reaction conditions to form the glucuronide linkage.
Selective Deprotection: Careful and selective removal of the protecting groups is then carried out to yield the desired daidzein glucuronide. For instance, the synthesis of daidzein-7-O-glucuronide requires the selective deacetylation at the 7-position, followed by glycosylation and subsequent deprotection. The synthesis of the diglucuronide involves glycosylation at both the 4' and 7 positions.
Enzymatic synthesis offers an alternative to purely chemical methods. For example, daidzein-7-O-glucuronide has been synthesized using rat liver microsomes induced with 3-methylcholanthrene. nih.gov This biocatalytic approach can offer high specificity and yield under milder reaction conditions.
| Compound | Synthetic Approach | Key Features |
| Daidzein-7-O-glucuronide | Chemical synthesis via selective deacetylation | Allows for controlled synthesis of the monoglucuronide. |
| Daidzein-4',7-diglucuronide | Chemical synthesis via selective deacetylation | Enables the production of the diglucuronide form. nih.gov |
| Daidzein-7-O-glucuronide | Enzymatic synthesis using rat liver microsomes | Provides a specific and potentially higher-yield alternative. nih.gov |
Strategies for Derivatization and Structural Modification of Daidzein and its Glucuronides
Derivatization and structural modification of daidzein and its glucuronides are employed to investigate structure-activity relationships, improve bioavailability, and explore new therapeutic applications. While much of the research has focused on the aglycone, daidzein, the principles can be extended to its glucuronidated forms to understand how these modifications affect their biological properties.
One area of interest is the synthesis of mixed conjugates, such as daidzein-7-O-glucuronide-4'-O-sulfate, which has been successfully synthesized. nih.gov This allows for the study of metabolites that are formed in vivo and may have unique biological activities.
Strategies for structural modification of the daidzein backbone can also be considered prior to glucuronidation. For instance, new classes of daidzein derivatives have been developed to enhance their neuroprotective effects. helsinki.firesearchgate.net These modifications could potentially be combined with glucuronidation to create novel compounds with altered pharmacokinetic and pharmacodynamic profiles.
Key derivatization strategies include:
Introduction of Functional Groups: Adding groups such as sulfates can create mixed conjugates that mimic in vivo metabolites. nih.gov
Modification of the Isoflavone (B191592) Core: Altering the core structure of daidzein before glucuronidation can lead to new derivatives with potentially enhanced biological activities. helsinki.firesearchgate.net
| Derivative | Modification Strategy | Research Purpose |
| Daidzein-7-O-glucuronide-4'-O-sulfate | Sulfation of daidzein-7-O-glucuronide | To study the biological activity of mixed conjugates found in vivo. nih.gov |
| Novel Daidzein Derivatives | Modification of the daidzein backbone | To enhance therapeutic properties such as neuroprotection. helsinki.firesearchgate.net |
Preparation of Labeled Compounds for Metabolic Tracing Studies
The preparation of isotopically labeled compounds is indispensable for metabolic tracing studies, allowing researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of daidzein and its metabolites. Stable isotopes, such as Carbon-13 (¹³C), are commonly used for this purpose as they are non-radioactive and can be detected by mass spectrometry.
Efficient methods for the synthesis of ¹³C-labeled daidzein have been developed. nih.govnih.gov For example, [2-¹³C]daidzein has been synthesized and used as a tracer to study the pharmacokinetics of daidzein in humans. nih.govnih.gov This labeled daidzein serves as a crucial starting material for the synthesis of labeled daidzein glucuronides.
The synthesis of labeled daidzein diglucuronide would follow a similar pathway to the unlabeled compound, but starting with the ¹³C-labeled daidzein precursor. The resulting labeled this compound can then be used in metabolic studies to:
Quantify Bioavailability: By administering a known amount of the labeled compound and measuring its concentration in plasma and urine over time, researchers can accurately determine its bioavailability. aacrjournals.org
Elucidate Metabolic Pathways: Tracing the labeled carbon atoms allows for the identification and quantification of various metabolites, providing a detailed map of the metabolic fate of this compound. nih.gov
Investigate Pharmacokinetics: Labeled compounds are essential for determining key pharmacokinetic parameters such as absorption rate, half-life, and clearance rate. aacrjournals.orgresearchgate.net
The use of stable-isotope-labeled tracers provides a powerful tool to accurately determine the pharmacokinetic behavior of daidzein and its metabolites, even in the presence of naturally occurring background levels of these compounds. nih.gov
| Labeled Compound | Isotope | Application |
| [2-¹³C]Daidzein | Carbon-13 | Precursor for labeled glucuronides; used in pharmacokinetic studies. nih.govnih.gov |
| [4-¹³C]Daidzein | Carbon-13 | Material for metabolic studies. nih.gov |
Advanced Research Directions and Methodological Innovations in Daidzein Diglucuronide Studies
Application of Physiologically Based Pharmacokinetic (PBPK) Modeling in Preclinical Studies
Physiologically Based Pharmacokinetic (PBPK) modeling has emerged as a powerful tool for simulating the absorption, distribution, metabolism, and excretion (ADME) of daidzein (B1669772) and its metabolites, including daidzein diglucuronide. nih.govmdpi.com These mathematical models integrate physiological and anatomical data with the physicochemical properties of the compound to predict its kinetic profile in the body. nih.gov
In preclinical studies, PBPK models for daidzein have been developed to understand its complex metabolic pathways, including the significant role of gut microbial conversion. nih.govnih.govacs.orgwur.nl For instance, models have been created for both rats and humans to predict the microbial conversion of daidzein to S-equol, a metabolite with higher estrogenicity. nih.govnih.govacs.orgresearchgate.net These models can help in predicting plasma concentrations and elucidating potential species differences in metabolism. nih.govnih.gov
The development of PBPK models often involves a "bottom-up" approach, utilizing in vitro data on metabolism and transport to inform the model parameters. nih.gov This in vitro-in silico approach reduces the reliance on animal testing and provides a framework for extrapolating data to human populations. nih.govresearchgate.net By simulating the concentration-time curves of daidzein and its conjugated metabolites like this compound in various tissues, PBPK modeling offers a deeper understanding of their bioavailability and potential systemic exposure. nih.gov The ultimate goal is to create robust models that can be used in next-generation risk assessment and to gain regulatory confidence in the use of these approaches for compounds like isoflavones. nih.gov
Table 1: Key Parameters in PBPK Models for Isoflavones
| Parameter Category | Specific Parameters | Relevance to this compound |
|---|---|---|
| System Data | Organ/tissue volumes, blood flow rates, anatomical parameters. | Determines the distribution and clearance rates of the metabolite throughout the body. mdpi.com |
| Compound Data | Molecular weight, pKa, logP, solubility, plasma protein binding. | Influences the absorption, distribution, and membrane transport of daidzein and its glucuronides. |
| In Vitro Data | Metabolic rates (e.g., from liver microsomes), intestinal permeability, enzyme kinetics (UGTs). | Provides quantitative data on the formation of this compound in the liver and intestine. nih.gov |
Integration of Omics Technologies for Comprehensive Metabolite Profiling
The integration of "omics" technologies, particularly metabolomics, has revolutionized the study of daidzein metabolism. Untargeted and targeted metabolomics approaches, often utilizing advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS), enable the comprehensive identification and quantification of a wide array of metabolites, including various glucuronide conjugates. uu.nlnih.gov
Metabolomics studies have been instrumental in identifying the diverse range of daidzein metabolites present in biological fluids like plasma and urine. uu.nlnih.gov These studies have confirmed that glucuronides are major circulating forms of isoflavones. uu.nl A targeted metabolomics approach focusing on glucuronidated compounds successfully identified glucuronides of dietary phytoestrogens, including daidzein, as major substrates for the multidrug resistance-associated protein 3 (MRP3) transporter, which plays a key role in their basolateral efflux from enterocytes into circulation. uu.nl
Exploration of Structure-Activity Relationships within Daidzein Glucuronides and their Derivatives
The biological activity of daidzein metabolites is intrinsically linked to their chemical structure. While it was traditionally thought that glucuronidation is a detoxification pathway that inactivates compounds, recent research suggests that glucuronide conjugates may possess their own biological activities or can be deconjugated at target tissues. researchgate.netresearchgate.net
Exploring the structure-activity relationships (SAR) of daidzein glucuronides involves comparing the biological effects of the parent aglycone with its various conjugated forms. For example, studies have shown that the estrogenic potency of isoflavone (B191592) glucuronides is significantly lower than their respective aglycones. researchgate.net The addition of the bulky, hydrophilic glucuronic acid moiety hinders the molecule's ability to bind effectively to estrogen receptors. nih.gov
However, the story is more complex. The specific position of glucuronidation (e.g., at the 7-hydroxyl or 4'-hydroxyl group) can influence the metabolite's properties and potential interactions. While the glucuronides of daidzein may not share all the properties of their parent compound, related isoflavone glucuronides have shown distinct biological effects. For instance, the 7-O-glucuronide of equol (B1671563) was found to modulate migration and tubulogenesis in human aortic endothelial cells, a property not shared by daidzein glucuronides. rsc.orgrsc.org Synthesizing various daidzein derivatives and their glucuronides allows for systematic investigation into how structural modifications, such as changes in solubility and lipophilicity, affect their absorption, metabolism, and ultimate bioactivity. royalsocietypublishing.org
Development of Novel In Vitro and Ex Vivo Models for Studying Isoflavone Biotransformation
Understanding the complex biotransformation of daidzein into this compound requires sophisticated biological models that can accurately replicate physiological processes. Researchers are increasingly developing and utilizing novel in vitro and ex vivo models to study isoflavone metabolism.
In Vitro Models: These models are conducted outside of a living organism and offer controlled conditions to study specific metabolic steps.
Recombinant Human Enzymes: Using specific recombinant human UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT1A9) allows researchers to pinpoint which enzymes are primarily responsible for the glucuronidation of daidzein in the liver and intestine. nih.govnih.gov
Cell Cultures: Cell lines such as Caco-2 (intestinal cells) and HepG2 (liver cells) are used to study the absorption, metabolism, and transport of isoflavones. frontiersin.org These models can show that glucuronidation and sulfation are competitive reactions that can occur in different cell types. frontiersin.org
Subcellular Fractions: Liver and intestinal microsomes, which contain high concentrations of metabolic enzymes, are used to determine the kinetics of glucuronidation. nih.govfrontiersin.org
Microbial Fermentation: In vitro fermentation models using specific probiotic strains or pooled fecal samples are employed to study the biotransformation of isoflavones by gut microbiota, which is the crucial first step before systemic absorption and conjugation. researchgate.netmdpi.com
Ex Vivo Models: These models use tissues or organs that have been removed from an organism. For instance, ex vivo skin models have been used to assess the first-pass metabolism of isoflavones when applied topically. nih.gov
Investigating the Precise Mechanisms of Bioactivation of Conjugated Metabolites in Specific Tissues
A critical area of advanced research is the investigation of whether this compound can be "bioactivated" in specific tissues. This concept posits that the inactive glucuronide conjugate serves as a transport form that, upon reaching a target tissue, can be deconjugated by local enzymes (β-glucuronidases) back to the bioactive daidzein aglycone. rsc.org
This localized reactivation could lead to higher concentrations of the active compound at specific sites than what is measured in systemic circulation. researchgate.net Evidence suggests that glucuronides can act as precursors to bioactive aglycones, which are then activated within target cells. researchgate.net The activity of β-glucuronidases, which can be of both human and microbial origin, is a key factor in this process. rsc.org For example, the gut microbiome contains bacteria with glucuronidase activity that can deconjugate metabolites excreted into the bowel via bile, allowing for their reabsorption (enterohepatic recirculation). nih.gov
Understanding the expression and activity of β-glucuronidases in different tissues (e.g., breast, prostate, endothelial tissue) is crucial for determining the potential for local bioactivation of this compound. This research challenges the assumption that glucuronidation is solely an elimination pathway and opens up new possibilities for the tissue-specific effects of isoflavones. researchgate.net
Advanced Bioengineering and Biotechnological Approaches for Metabolite Production
The limited availability of pure this compound and other isoflavone metabolites for research purposes has been a significant bottleneck. Chemical synthesis is often complex and inefficient. nih.gov To overcome this, advanced bioengineering and biotechnological approaches are being developed for the sustainable and efficient production of these compounds. nih.govdtu.dk
Metabolic engineering of microorganisms, particularly yeast (like Saccharomyces cerevisiae) and bacteria (Escherichia coli), has emerged as a promising strategy. nih.govfrontiersin.org By introducing and overexpressing genes from the plant isoflavonoid (B1168493) biosynthetic pathway, scientists can create microbial cell factories capable of producing daidzein de novo from simple precursors like glucose. dtu.dkfrontiersin.orgnih.gov
Key steps in this bioengineering process include:
Pathway Reconstruction: Introducing plant enzymes such as isoflavone synthase (IFS) and 2-hydroxyisoflavanone (B8725905) dehydratase (HID) into the microbial host to create the core isoflavone structure. frontiersin.orgnih.gov
Flux Optimization: Engineering the host's native metabolic pathways to increase the supply of essential precursors like malonyl-CoA and 4-coumaroyl-CoA. nih.gov
Glycosylation: Introducing specific UDP-glycosyltransferases (UGTs) to convert the engineered daidzein into its glucuronide or other glycoside forms. nih.gov
These synthetic biology approaches not only provide a sustainable source of daidzein and its derivatives for research but also open the door to creating novel isoflavonoid structures with potentially enhanced biological activities. nih.govdtu.dknih.gov
Table 2: Key Enzymes in the Bioengineered Production of Daidzein
| Enzyme | Abbreviation | Function | Source Organism (Example) |
|---|---|---|---|
| Chalcone (B49325) Synthase | CHS | Catalyzes the initial condensation step to form naringenin (B18129) chalcone. | Glycine max (Soybean) cabidigitallibrary.org |
| Chalcone Isomerase | CHI | Converts naringenin chalcone to naringenin. | Medicago sativa (Alfalfa) cabidigitallibrary.org |
| Isoflavone Synthase | IFS | Converts naringenin to the isoflavone skeleton (genistein). | Glycine max (Soybean) nih.govcabidigitallibrary.org |
| 2-hydroxyisoflavanone dehydratase | HID | Involved in the final step to produce daidzein. | Pueraria lobata (Kudzu) nih.gov |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying daidzein diglucuronide in biological samples?
- Methodology : Use tandem mass spectrometry (e.g., triple quadrupole, QQQ) coupled with liquid chromatography (LC-MS/MS) for high specificity and sensitivity. Full-scan MS in electrospray ionization (ESI) positive mode detects molecular ions (e.g., m/z 650 for monoglucuronides, m/z 826 for diglucuronide). Product ion scans and neutral loss experiments (e.g., m/z 176 for glucuronide cleavage) confirm metabolite structures. Validate methods using synthetic standards and compare retention times with reference data .
- Key Data : Diglucuronides show characteristic mass shifts (+176 Da ×2) relative to the parent compound. For example, daidzein (m/z 254) yields diglucuronide at m/z 606 .
Q. How should experimental models be designed to study this compound’s metabolic pathways?
- Methodology : Use in vitro systems (e.g., liver microsomes, recombinant UGT isoforms) to assess glucuronidation kinetics. For in vivo studies, select species with relevant metabolic profiles: humans predominantly form sulfoglucuronides, while rodents exhibit sex-specific differences (e.g., male rats favor disulfates, females favor monoglucuronides). Include controls for enzyme activity (e.g., UDP-glucuronic acid supplementation) and inhibitors (e.g., β-glucuronidase) .
- Key Data : Human plasma contains 34% genistein diglucuronide, whereas mice show <1% diglucuronide formation .
Q. What are the best practices for isolating and characterizing this compound from complex matrices?
- Methodology : Employ solid-phase extraction (SPE) with C18 columns for preliminary purification. Use preparative HPLC with UV detection (280 nm for isoflavones) for isolation. Structural confirmation requires NMR (e.g., ¹H and ¹³C shifts for glucuronide moieties) and high-resolution MS (HRMS) to differentiate isomeric conjugates (e.g., 4′- vs. 7-glucuronides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in species-specific phase II metabolism data for this compound?
- Methodology : Perform cross-species comparative studies using identical analytical protocols. For example, parallel assays of human, rat, and mouse hepatocytes under standardized conditions (e.g., substrate concentration, incubation time). Use multivariate analysis to identify variables (e.g., UGT1A1 induction, membrane-bound enzyme activity) driving discrepancies. Validate findings with in silico models (e.g., molecular docking for UGT binding affinity) .
- Key Data : Male rats produce 23–62% disulfates vs. 54% sulfoglucuronides in humans .
Q. What enzymatic mechanisms explain the preferential formation of diglucuronides over monoglucuronides in certain tissues?
- Methodology : Investigate enzyme kinetics (Km, Vmax) of UGT isoforms (e.g., UGT1A1, UGT1A8) using recombinant systems. Assess the role of membrane topology (e.g., plasma membrane vs. endoplasmic reticulum localization) in facilitating diglucuronidation via dismutation (e.g., bilirubin diglucuronide formation via EC 2.4.1.95). Use inhibitors (e.g., hecogenin for UGT1A1) to dissect pathways .
- Key Data : Microsomal UGT1A1 catalyzes sequential glucuronidation, while plasma membrane enzymes promote monoglucuronide dismutation .
Q. How can receptor-ligand interaction studies clarify this compound’s biological activity?
- Methodology : Use competitive binding assays (e.g., fluorescence polarization) to test diglucuronide’s affinity for nuclear receptors (e.g., PPARα/γ). Compare with daidzein aglycone and synthetic agonists (e.g., rosiglitazone for PPARγ). Include cell-based reporter assays (e.g., luciferase under PPAR-responsive promoters) to assess transcriptional activation. Co-administer receptor antagonists (e.g., GW6471 for PPARα) to confirm specificity .
- Key Data : Daidzein activates PPARα/γ at EC50 ~5 μM, but diglucuronide’s activity remains uncharacterized .
Q. What experimental strategies mitigate matrix effects when quantifying low-abundance this compound in plasma?
- Methodology : Optimize LC gradients to separate diglucuronide from endogenous interferences (e.g., phospholipids). Use stable isotope-labeled internal standards (e.g., ¹³C-daidzein diglucuronide) to correct for ion suppression. Validate assays via spike-recovery experiments across physiological concentrations (0.1–10 μM) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
